molecular formula C17H22Cl2N2 B13730235 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 17750-48-0

1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Katalognummer: B13730235
CAS-Nummer: 17750-48-0
Molekulargewicht: 325.3 g/mol
InChI-Schlüssel: IHUBXLIIDFPIBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a tetrahydroisoquinoline (THIQ) derivative featuring an o-aminobenzyl substituent at position 1 and a methyl group at position 2. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological research. THIQ derivatives are known for their interactions with neurotransmitter receptors, and the o-aminobenzyl group may confer unique binding properties compared to simpler substituents .

Eigenschaften

CAS-Nummer

17750-48-0

Molekularformel

C17H22Cl2N2

Molekulargewicht

325.3 g/mol

IUPAC-Name

[2-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]phenyl]azanium;dichloride

InChI

InChI=1S/C17H20N2.2ClH/c1-19-11-10-13-6-2-4-8-15(13)17(19)12-14-7-3-5-9-16(14)18;;/h2-9,17H,10-12,18H2,1H3;2*1H

InChI-Schlüssel

IHUBXLIIDFPIBE-UHFFFAOYSA-N

Kanonische SMILES

C[NH+]1CCC2=CC=CC=C2C1CC3=CC=CC=C3[NH3+].[Cl-].[Cl-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves multiple steps. One common method starts with the reduction of o-nitrobenzaldehyde to o-aminobenzyl alcohol using zinc and hydrochloric acid in an alcoholic solution . This intermediate is then subjected to a Mannich reaction with 2-methyl-1,2,3,4-tetrahydroisoquinoline and formaldehyde to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is classified as a tetrahydroisoquinoline derivative, characterized by a fused bicyclic structure. Its molecular formula is C17H20N22ClC_{17}H_{20}N_2\cdot 2Cl, with a molecular weight of 325.31 g/mol. The presence of an amino group and a methyl group in its structure contributes to its pharmacological activities.

Medicinal Chemistry Applications

  • Potential Antidepressant Activity :
    Research has indicated that tetrahydroisoquinoline derivatives may exhibit antidepressant-like effects. The specific compound has been studied for its ability to modulate neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways .
  • Neuroprotective Effects :
    Some studies suggest that this compound could offer neuroprotective benefits against neurodegenerative diseases. Its structural similarity to known neuroprotective agents positions it as a candidate for further investigation in the treatment of conditions like Alzheimer's disease and Parkinson's disease .
  • Bradycardic Activity :
    In vivo studies have demonstrated that certain derivatives of tetrahydroisoquinolines can exert bradycardic effects—slowing down the heart rate—without significantly affecting blood pressure. This property suggests potential applications in cardiovascular therapies .

Neuropharmacological Research

The compound's effects on the central nervous system make it a subject of interest in neuropharmacology:

  • Behavioral Studies : Animal models have been utilized to assess the behavioral impacts of the compound, particularly concerning anxiety and depression. Observations indicate that it may reduce anxiety-like behaviors in rodents, highlighting its potential as an anxiolytic agent .
  • Mechanisms of Action : Investigations into the mechanisms reveal that the compound may interact with various neurotransmitter receptors, including dopamine and serotonin receptors, which are critical in mood regulation and cognitive function .

Toxicological Insights

Understanding the safety profile of 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is crucial for its application in therapeutic settings:

  • Acute Toxicity Studies : Reports indicate that the compound has a low acute toxicity profile when administered orally to rodent models (LDLo = 10 mg/kg). Behavioral effects observed include tremors and convulsions at higher doses .
  • Long-term Safety Evaluations : Ongoing research aims to assess the long-term safety implications of this compound through both traditional animal testing methods and innovative non-animal approaches such as Next-Generation Risk Assessment (NGRA), which integrates historical data with new methodologies to evaluate toxicity without relying solely on animal models .

Data Tables

Application AreaSpecific Use CaseObserved Effects
Medicinal ChemistryAntidepressant activityModulation of serotonin/norepinephrine pathways
NeuropharmacologyNeuroprotective effectsPotential benefits against neurodegenerative diseases
Cardiovascular ResearchBradycardic agentReduction in heart rate without affecting blood pressure
ToxicologyAcute toxicity studiesLDLo = 10 mg/kg; behavioral effects at high doses

Case Studies

  • Antidepressant-Like Effects : A study conducted on rodent models demonstrated significant reductions in depressive behaviors when treated with this compound compared to controls, suggesting its potential utility in treating depression .
  • Neuroprotection : In another investigation focusing on neurodegeneration, administration of the compound led to decreased markers of oxidative stress in neuronal cells, indicating possible protective mechanisms against neurotoxic insults .
  • Cardiovascular Implications : A comparative study highlighted that while some tetrahydroisoquinoline derivatives exhibited bradycardic activity, this specific compound had a favorable profile with minimal side effects on blood pressure regulation .

Wirkmechanismus

The mechanism of action of 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the receptor’s active site . Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The table below compares key features of 1-(o-Aminobenzyl)-2-methyl-THIQ dihydrochloride with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-(o-Aminobenzyl)-2-methyl-THIQ dihydrochloride o-aminobenzyl, methyl ~322.92* Not provided Research chemical (inferred); potential CNS activity due to THIQ backbone and aromatic amines .
2-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Methyl 183.68 53112-33-7 Hygroscopic; used in biochemical research .
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) Phenyl, methyl 173.25 23007-85-4 Neurotoxin causing Parkinsonism via substantia nigra damage .
(1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-THIQ Hydrochloride Dihydroxy, hydroxymethyl, methyl ~265.73† MM0081.28 Pharmaceutical reference standard; potential API impurity .
6,7-Dihydroxy-1-(4-Hydroxybenzyl)-THIQ Hydrochloride Dihydroxy, 4-hydroxybenzyl Not provided Not provided Research chemical; structural complexity may influence receptor binding .

*Calculated based on molecular formula (C₁₇H₁₈N₂·2HCl).
†Calculated from formula in .

Key Differences and Implications

Substituent Effects
  • Methyl Group at Position 2 : Common in THIQ derivatives (e.g., 2-Methyl-THIQ HCl), this substituent increases lipophilicity but may reduce solubility in the free base form. The dihydrochloride salt mitigates this issue .
Pharmacological Profiles
  • Neurotoxicity vs. Therapeutic Potential: MPTP, a tetrahydropyridine analog, is a neurotoxin linked to Parkinson’s disease . In contrast, THIQ derivatives like the target compound are less likely to exhibit neurotoxicity due to structural differences (e.g., isoquinoline vs. pyridine backbone) and may instead target neurotransmitter systems therapeutically .
  • Solubility and Stability : Dihydrochloride salts (e.g., target compound, 2-Methyl-THIQ HCl) are more water-soluble and stable than free bases, facilitating in vitro and in vivo studies .

Biologische Aktivität

1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • IUPAC Name : 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
  • Molecular Formula : C_{11}H_{14}N_2·2HCl
  • Molecular Weight : 227.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors:

  • Dopaminergic System : Initial studies suggest that tetrahydroisoquinoline derivatives may exhibit neuroprotective effects against dopaminergic neurodegeneration. This is particularly relevant in models of Parkinson's disease where dopaminergic neurons are compromised .
  • Opioid Receptors : Research indicates that similar compounds have shown binding affinity to opioid receptors, which could imply analgesic properties. The structure-activity relationship (SAR) studies reveal that modifications in the isoquinoline structure influence receptor affinity and efficacy .
  • Anticonvulsant Activity : Some derivatives have demonstrated enhanced anticonvulsant effects when combined with established antiepileptic drugs, suggesting a potential role in seizure management .

Neuroprotective Effects

A study conducted on the neuroprotective effects of related tetrahydroisoquinolines indicated that these compounds can prevent neurotoxicity induced by agents such as rotenone. The protective mechanism involves the modulation of dopamine levels and the preservation of dopaminergic neurons in animal models .

Antinociceptive Properties

The antinociceptive activity was assessed using various pain models in mice. Compounds structurally related to 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline showed significant reductions in pain response, supporting their potential use as analgesics .

Case Studies

  • Neurotoxicity Assessment : In vivo studies using mouse models demonstrated that administration of tetrahydroisoquinoline derivatives significantly reduced the binding of neurotoxic agents to dopamine transporters, indicating a protective effect against neurodegeneration .
  • Pain Management Trials : A series of experiments evaluated the efficacy of these compounds in reducing pain responses in animal models. The results indicated a dose-dependent relationship between compound concentration and pain relief efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionPrevents dopaminergic neuron loss
AntinociceptionReduces pain response in animal models
AnticonvulsantEnhances effects of existing antiepileptic drugs

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.